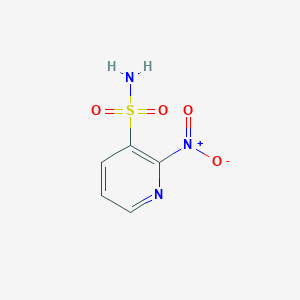

2-硝基吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Nitropyridine-3-sulfonamide is a compound that has been evaluated for its anticoccidial activity . It is part of a group of compounds that includes 2-, 4-, and 5-nitropyridine-3-sulfonamides and pyridine-2- and -3-sulfonamide N-oxides .

Synthesis Analysis

The synthesis of nitropyridine-2- and -3-sulfonamides and their derivatives has been studied . The relative positions, ortho or meta, of the substituents in nitropyridine-3-sulfonamides and pyridinesulfonamide N-oxides are important for anticoccidial activity .Molecular Structure Analysis

The molecular structure of 2-Nitropyridine-3-sulfonamide is represented by the InChI code1S/C5H5N3O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H,(H2,6,11,12) . The molecular weight of the compound is 203.18 . It has a storage temperature of room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

科学研究应用

抗球虫活性

硝基吡啶磺酰胺,包括2-硝基吡啶-3-磺酰胺,已显示出对引起家禽球虫病的寄生虫艾美耳球虫的有效性。Morisawa 等人的研究。(1980) 发现硝基吡啶-3-磺酰胺中取代基的位置对其抗球虫活性起着至关重要的作用。这项研究突出了这些化合物在兽医学中的潜力,特别是家禽养殖 (Morisawa et al., 1980)。

磺酰胺的合成

El-Basil 等人。(1969) 描述了各种 N-取代磺酰胺的合成,包括那些衍生自 2-硝基吡啶的磺酰胺。他们的工作为更广泛的药物化学领域做出了贡献,特别是在开发新的磺胺类药物方面 (El-Basil et al., 1969)。

苏丹的产生

Nguyen 和 Retailleau (2017) 提出了一种使用衍生自 2-硝基吡啶的化合物合成苏丹的方法。他们的方法是氧化还原中性和原子经济性的,强调了 2-硝基吡啶-3-磺酰胺在有机合成中的重要性 (Nguyen & Retailleau, 2017)。

金属络合

Orie 等人的研究。(2021) 研究了与硝基吡啶磺酰胺密切相关的甲苯磺酰化氨基吡啶与金属离子的络合。本研究提供了对制药和化工行业潜在应用的见解 (Orie et al., 2021)。

有机合成中的氧化还原反应

Bao 等人。(2022) 探索了在氧化还原反应中使用硝基芳烃,包括硝基吡啶,以形成磺酰胺。他们的研究有助于开发有机化学中更有效的合成方法 (Bao et al., 2022)。

安全和危害

The safety information for 2-Nitropyridine-3-sulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

未来方向

While specific future directions for 2-Nitropyridine-3-sulfonamide are not mentioned in the search results, nitropyridines in general have been the subject of ongoing research due to their wide range of applications in novel drugs . Further studies could explore the potential of 2-Nitropyridine-3-sulfonamide in various therapeutic applications.

作用机制

Target of Action

Sulfonamides, a class of compounds to which 2-nitropyridine-3-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

It’s worth noting that sulfonamides generally act as competitive inhibitors of bacterial dna synthesis . They achieve this by mimicking the natural substrate of the enzyme they inhibit, thereby preventing the enzyme from carrying out its normal function .

Biochemical Pathways

Given the known targets of sulfonamides, it can be inferred that the compound may affect pathways related to fluid balance and folate synthesis .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that the compound may lead to a disruption in fluid balance and folate synthesis at the cellular level .

属性

IUPAC Name |

2-nitropyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H,(H2,6,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFPFFCAPYLOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitropyridine-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2425817.png)

![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2425822.png)

![[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2425825.png)

![2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2425826.png)

![1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2425828.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2425833.png)

![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)